N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure This compound features a thiophene ring substituted with a carboxamide group, a nitrophenoxy group, and a dichloromethoxyphenyl group
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be explored for their biological activity, including potential antimicrobial, antifungal, or anticancer properties. The presence of nitro and carboxamide groups suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In industrial applications, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) and catalysts such as DMAP.
Attachment of the Nitrophenoxy Group: This step involves a nucleophilic aromatic substitution reaction where a nitrophenol derivative reacts with a halogenated thiophene intermediate.
Substitution with Dichloromethoxyphenyl Group: The final step includes the substitution of the thiophene ring with a dichloromethoxyphenyl group, typically through a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis systems, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogenation catalysts, which may reduce the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenated intermediates with nucleophiles under basic conditions or electrophiles under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group could undergo bioreduction, forming reactive intermediates that interact with cellular components. The carboxamide group may form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide
- N-(2,4-dichloro-5-methoxyphenyl)-3-(2-methoxyphenoxy)thiophene-2-carboxamide
- N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)benzamide
Uniqueness
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is unique due to the specific combination of functional groups and the thiophene core This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which may not be present in similar compounds
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O5S/c1-26-16-9-12(10(19)8-11(16)20)21-18(23)17-15(6-7-28-17)27-14-5-3-2-4-13(14)22(24)25/h2-9H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCGEWDVLGKNML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.